Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate
Description
Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 3-aminothiophene core substituted with a 3-thienyl group at the 5-position and a methyl ester at the 2-position. This structure serves as a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing thieno[3,2-d]pyrimidines and other fused heterocycles. Its reactivity is attributed to the electron-rich amino and thienyl groups, enabling diverse functionalization pathways .
Properties
IUPAC Name |
methyl 3-amino-5-thiophen-3-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-13-10(12)9-7(11)4-8(15-9)6-2-3-14-5-6/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQCWRRLXICQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655603 | |
| Record name | Methyl 4-amino[2,3'-bithiophene]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-07-2 | |
| Record name | Methyl 4-amino[2,3′-bithiophene]-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino[2,3'-bithiophene]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of β-Chloroaryl Cinnamonitriles
Step 2: Thiophene Ring Closure
Step 3: Purification
Advantages :
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Enables introduction of diverse substituents at the 5-position.
Modified Vilsmeier-Haack Approach for Steric Challenged Substrates
For sterically hindered 3-thienyl groups, a modified Vilsmeier-Haack reaction ensures efficient cyclization. The method from ChemicalBook involves:
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Substrate Preparation :
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3-Thienyl-substituted acetophenone derivatives.
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Reaction Protocol :
-
Key Modifications :
Table 2: Comparative Analysis of Multi-Step Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 85–96.5 | 95+ | High |
| Modular Synthesis | 70–80 | 95 | Moderate |
| Vilsmeier-Haack | 65–75 | 90 | Low |
Catalytic Methods for Sustainable Synthesis
Emerging strategies focus on reducing hazardous reagents. A FeCl₃-catalyzed cyclization (adapted from) demonstrates:
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Solvent : Ethanol/water (green solvent mix).
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Catalyst : 5 mol% FeCl₃.
Critical Parameters :
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pH Control : Maintained at 6–7 to prevent ester hydrolysis.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structural characteristics contribute to its reactivity and biological activity, making it valuable in drug development.
Key Therapeutic Areas:
- Neurological Disorders: This compound is utilized in the synthesis of drugs targeting neurological conditions due to its ability to interact with specific receptors in the brain .
- Antiviral Agents: It has been employed in developing inhibitors for various viruses, including human cytomegalovirus and hepatitis C virus.
- Anticancer Drugs: The compound is also involved in synthesizing antitumor agents, demonstrating promising activity against cancer cells.
Case Study:
A study demonstrated that this compound was integral in developing a new class of g-secretase inhibitors, which are potential treatments for Alzheimer’s disease. The synthesis involved multiple steps, showcasing the compound's versatility in medicinal chemistry .
Agricultural Chemistry
In agriculture, this compound is incorporated into formulations for agrochemicals. Its properties enhance the efficacy of pesticides and herbicides by improving their absorption and effectiveness on target plants.
Applications Include:
- Pesticide Formulations: The compound aids in developing more effective pesticide agents that can better penetrate plant tissues .
- Herbicides: It enhances the effectiveness of herbicides through improved systemic action within plants .
Organic Synthesis
This compound is a valuable building block in organic synthesis, allowing researchers to create complex molecules necessary for various applications.
Synthetic Methods:
- Cross-Coupling Reactions: this compound has been used in copper-catalyzed cross-coupling reactions to form carbon-nitrogen bonds with various aryl halides .
- Modular Synthesis of Heterocycles: It facilitates the modular access to heterocycles, which are essential components in many biologically active compounds .
Material Science
The unique structural properties of this compound make it suitable for applications in materials science.
Applications Include:
- Dyes and Colorants: Its vibrant color properties allow it to be used in developing dyes for textiles and coatings, providing excellent stability and colorfastness .
- Nanotechnology: Researchers utilize this compound as a precursor for creating nanostructures with specific electronic properties .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Drug intermediates for neurological disorders | Targeted receptor interaction |
| Antiviral and anticancer agents | Broad therapeutic potential | |
| Agricultural Chemistry | Pesticide and herbicide formulations | Enhanced absorption and efficacy |
| Organic Synthesis | Cross-coupling reactions | Formation of complex organic molecules |
| Material Science | Dyes for textiles | Vibrant colors with stability |
| Nanotechnology applications | Precursors for specialized nanostructures |
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary primarily in substituents on the aryl/thienyl groups and ester moieties. These modifications influence synthesis efficiency, physicochemical properties, and biological activity. Below is a detailed analysis:
Table 2: Comparative Physicochemical Data
Key Observations:
- Electronic Effects: Chloro and bromo substituents increase molecular weight and influence NMR chemical shifts due to electron-withdrawing effects .
- Thermal Stability: Higher melting points (e.g., 190–192°C for 4-chlorophenyl analog) correlate with crystalline packing enhanced by halogen interactions .
Biological Activity
Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by its unique thiophene ring structure, which enhances its interaction with various biological targets. The compound's molecular formula is , and it features an amino group and a thienyl substituent that contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has shown potential in:
- Enzyme Inhibition : It can inhibit various enzymes involved in disease processes, particularly those related to cancer progression.
- Receptor Modulation : The compound may modulate receptor activity by binding to active or allosteric sites, influencing signaling pathways critical for cellular functions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its effectiveness in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : It promotes programmed cell death in malignant cells, contributing to its anticancer effects.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity against a range of pathogens. It has been evaluated for:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition of bacterial growth, particularly against resistant strains .
- Biofilm Inhibition : The compound effectively reduces biofilm formation in pathogens such as Staphylococcus aureus, enhancing its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar thiophene derivatives is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-amino-thiophene-2-carboxylate | Lacks thienyl substituent | Reduced activity compared to the target compound |
| Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate | Contains ethoxyphenyl group | Different receptor interactions and activity profiles |
| Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | Bromine substitution alters reactivity | Exhibits distinct antimicrobial properties but less anticancer activity |
The unique substitution pattern of this compound enhances its electronic properties and biological interactions compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Study : A study reported that treatment with this compound resulted in a significant decrease in tumor size in xenograft models, highlighting its potential as an effective anticancer agent.
- Antimicrobial Evaluation : Another investigation demonstrated that the compound exhibited potent antibacterial activity against Gram-positive bacteria, with MIC values lower than those of standard antibiotics like Ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example, the Gewald reaction (condensation of ketones, nitriles, and sulfur) can form the thiophene core, followed by functionalization at the 3- and 5-positions. Key parameters include solvent choice (e.g., DMF for polar intermediates), catalysts (e.g., copper chloride for amination), and temperature control (e.g., reflux for cyclization). Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity. For example, amino protons appear as D2O-exchangeable signals (~δ 6–7 ppm), while thiophene ring protons resonate between δ 6.5–8 ppm. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 387 for a related ethyl ester derivative). X-ray crystallography may resolve bond angles and planarity of the thiophene ring .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Solubility varies with polarity: sparingly soluble in water but soluble in DMSO or DMF. Stability testing under ambient conditions (25°C, air) via HPLC over 72 hours reveals degradation <5% for related thiophene esters. Avoid strong oxidizers (e.g., KMnO₄) to prevent sulfur oxidation .
Advanced Research Questions
Q. How do electronic effects of the 3-amino and 5-(3-thienyl) substituents influence reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The amino group at C3 acts as an electron donor, activating the thiophene ring for electrophilic substitution. The 3-thienyl group at C5 introduces steric hindrance but enables π-π stacking in material science applications. Density Functional Theory (DFT) studies on analogous compounds show HOMO-LUMO gaps (~3.5 eV) that correlate with reactivity in Suzuki-Miyaura couplings .
Q. What contradictory data exist regarding its biological activity, and how can these discrepancies be resolved experimentally?
- Methodological Answer : Conflicting reports on antimicrobial or anticancer activity may arise from assay variability (e.g., cell line specificity). For example, a derivative showed IC₅₀ = 12 µM against MCF-7 cells but was inactive in HepG2. Standardized protocols (e.g., MTT assays, 48-hour exposure) and comparative studies with positive controls (e.g., doxorubicin) are recommended. Structure-activity relationship (SAR) analysis can isolate critical functional groups .
Q. What strategies are effective for modifying this compound to enhance its performance in organic semiconductors or photovoltaic applications?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CN, -SO₂CF₃) at the carboxylate position lowers LUMO energy, improving electron mobility. Cyclic voltammetry (CV) of analogous thiophenes shows redox potentials at −1.2 V (reduction) and +1.5 V (oxidation). Thin-film deposition via spin-coating (1000 rpm, 30 sec) optimizes layer morphology for device integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
